molecular formula C22H28F2O4 B194688 Diflucortolone CAS No. 2607-06-9

Diflucortolone

Cat. No. B194688
CAS RN: 2607-06-9
M. Wt: 394.5 g/mol
InChI Key: OGPWIDANBSLJPC-RFPWEZLHSA-N
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Description

Diflucortolone, also known as difluocortolone, is a corticosteroid . It is used in dermatology for the reduction of inflammation and itching .


Synthesis Analysis

The synthesis of Diflucortolone valerate, a variant of Diflucortolone, is obtained in a six-step process from flumetasone . The process involves reactions with ethylene glycol, boric acid, hydrogen gas in the presence of palladium or raney nickel, acetic hydrolysis, oxidation with selenium dioxide, and finally, reaction with potassium valerate .


Molecular Structure Analysis

The molecular formula of Diflucortolone is C22H28F2O4 . For Diflucortolone valerate, the molecular formula is C27H36F2O5 .


Physical And Chemical Properties Analysis

Diflucortolone has an average mass of 394.452 Da . Diflucortolone valerate has an average mass of 478.569 Da . More specific physical and chemical properties like solubility and melting point are not available in the search results.

Scientific Research Applications

  • Dermatological Applications : Diflucortolone valerate has shown significant efficacy in treating various skin conditions. In Asian countries, it has been used effectively in concentrations of 0.1% and 0.3% for treating inflammatory or allergic skin conditions, with good tolerability and rapid onset of effect. Its combination with other agents like chlorquinaldol and isoconazole nitrate has also shown excellent results in terms of efficacy and cosmetic properties (Hoppe, 2012).

  • Pharmaceutical Analysis and Stability : Research has been conducted to develop and validate methods for the simultaneous determination of diflucortolone valerate and other compounds in pharmaceutical preparations. For instance, a stability-indicating HPLC method was developed for diflucortolone valerate and isoconazole nitrate in cream formulations, adhering to ICH guidelines (Doğanay et al., 2019).

  • Enhanced Dermal Delivery Using Nanoparticles : A study focused on enhancing the dermal delivery of diflucortolone valerate using lecithin/chitosan nanoparticles. This approach led to sustained release without significant skin penetration, increased accumulation in the skin, and higher efficacy compared to commercial creams, particularly for various skin disorders (Özcan et al., 2013).

  • Gene Expression Effects : Diflucortolone valerate's impact on gene expressions for chemokines was studied in mice with contact hypersensitivity. The corticosteroid attenuated the expression of chemokine genes essential for orienting nonspecific skin responses, demonstrating its immunomodulatory effects (Mitsui et al., 2004).

  • Combinational Uses in Dermatology : The combination of diflucortolone with antifungals like isoconazole has been used successfully in treating superficial mycoses of the skin. Such combinations have shown superiority over single-agent treatments in reducing inflammation and other symptoms associated with fungal infections (Veraldi & Bortoluzzi, 2022).

Safety And Hazards

Diflucortolone should be handled with care to avoid dust formation and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended . It’s also noted that Diflucortolone is toxic and contains a pharmaceutically active ingredient .

Future Directions

While specific future directions for Diflucortolone are not mentioned in the search results, it’s worth noting that corticosteroids like Diflucortolone continue to be a focus of research for their potent anti-inflammatory effects. For instance, a case report highlighted a situation where Diflucortolone was used beyond the prescribed period, leading to Cushing syndrome . This underscores the importance of using such potent medications judiciously and under proper medical supervision.

Relevant Papers Several papers were found related to Diflucortolone. One paper reported on the Asian experience with Diflucortolone valerate, confirming its pronounced clinical efficacy with a low incidence of side effects . Another paper reported a case of Cushing syndrome following the use of Diflucortolone beyond the prescribed period . Yet another paper reported a case of bacterial superinfection following the use of Diflucortolone .

properties

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28F2O4/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-21(15,3)22(14,24)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPWIDANBSLJPC-RFPWEZLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180705
Record name Diflucortolone
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Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

534ºC at 760 mmHg
Record name Difluocortolone
Source DrugBank
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Mechanism of Action

Diflucortolone performs its action by the induction of lipocortins which are phospholipase A2 inhibitory proteins and sequentially inhibiting the release of arachidonic acid. The absence of arachidonic acid translates to the inhibition of the formation, release and activity of endogenous chemical inflammatory mediators. Another mechanism of action is the transrepression in which diflucortolone binds to the glucocorticoid receptor which induces its migration to the nucleus where it stimulates the transcription of anti-inflammatory genes like tyrosine aminotransferase, phophoenolpyruvate carboxykinase, IL-10, etc. and suppress the expression of proinflammatory genes like cytokines, growth factors, adhesion molecules, etc.
Record name Difluocortolone
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Product Name

Diflucortolone

CAS RN

2607-06-9
Record name Diflucortolone
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Record name Diflucortolone [USAN:INN:BAN]
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Record name Difluocortolone
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Record name Diflucortolone
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Record name DIFLUCORTOLONE
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Melting Point

220ºC
Record name Difluocortolone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diflucortolone

Citations

For This Compound
1,650
Citations
İ Özcan, E Azizoğlu, T Şenyiğit… - International journal of …, 2013 - Taylor & Francis
The objective of this study was to prepare a suitable formulation for dermal delivery of diflucortolone valerate (DFV) that would maintain the localization in skin layers without any …
Number of citations: 61 www.tandfonline.com
R Haviv, M Capua, J Amir… - Pediatric …, 2014 - ped-rheum.biomedcentral.com
Cutaneous Polyarteritis Nodosa (cPAN) was first described in 1931. cPAN is considered a rare disease, its true incidence is unknown. The age of onset is diverse. Most studies have …
Number of citations: 14 ped-rheum.biomedcentral.com
FS Abdel-Salam, AA Mahmoud… - Journal of liposome …, 2017 - Taylor & Francis
Context: Topical treatment of skin disease needs to be strategic to ensure high drug concentration in the skin with minimum systemic absorption. Objective: The aim of this study was to …
Number of citations: 39 www.tandfonline.com
FS Abdel-Salam, SA Elkheshen, AA Mahmoud… - Bulletin of Faculty of …, 2016 - Elsevier
… The aim of this study was to formulate the corticosteroidal drug, diflucortolone valerate (DFV) into topical semisolid SLN formulations using a rapid cheap one-step process. SLN …
Number of citations: 38 www.sciencedirect.com
K Nishiki, K Nishinaga, D Kudoh… - Nihon yakurigaku zasshi …, 1988 - europepmc.org
A hemorrhoid model was prepared by means of application of croton oil onto the recto-anus of rats. Cotton swab soaked with the inducer, which consisted of water, pyridine, diethylether …
Number of citations: 35 europepmc.org
N Brunner, S Yawalkar - Journal of the American Academy of Dermatology, 1991 - Elsevier
… of those in the diflucortolone valerate treatment group, 32.8% … than in those treated with diflucortolone valerate ointment (70… treated with diflucortolone valerate ointment (3% versus 8%). …
Number of citations: 12 www.sciencedirect.com
G Hoppe - Drugs, 1988 - Springer
… the diflucortolone preparation in the 80 patients with bacterially or mycotically infected skin diseases. A 0.3% concentration of diflucortolone … better for the diflucortolone plus isoconazole …
Number of citations: 18 link.springer.com
S Veraldi, MC Persico, R Schianchi - Journal of Drugs in …, 2012 - europepmc.org
Results Treatment results with the combination of isoconazole nitrate and diflucortolone valerate were superior regarding erythema and pruritus. Both erythema and pruritus resolved in …
Number of citations: 20 europepmc.org
M Friedrich - Mycoses, 2013 - Wiley Online Library
Undetected tinea pedis in a patient with diabetes can lead to serious bacterial infections with potentially serious consequences, such as foot amputations. Here we report on a 60‐year‐…
Number of citations: 17 onlinelibrary.wiley.com
VA Czaika - Mycoses, 2013 - Wiley Online Library
There have been few published reports on the human transmission of Trichophyton mentagrophytes, a zoophilic fungus frequently occurring in pets. Here we report on 2 girls, living with …
Number of citations: 14 onlinelibrary.wiley.com

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